2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Description
2,4-Thiazolidinedione (TZD) is a heterocyclic scaffold with two ketone groups at positions 2 and 4. The compound 5-[(4-bromophenyl)methylene]-2,4-thiazolidinedione features a 4-bromophenyl group attached via a methylene bridge at the 5-position of the TZD ring. This substitution introduces both steric bulk and electronic effects due to bromine’s electronegativity and hydrophobic character. The bromine atom in this compound may enhance metabolic stability or alter binding interactions compared to other substituents .
Properties
IUPAC Name |
5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYBXTWFNRUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389167 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-46-0 | |
| Record name | 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2,4-thiazolidinedione and 4-bromobenzaldehyde in the presence of a base such as piperidine in ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
[2+2] Photocycloaddition Reactions
The exocyclic C=C bond in 5-[(4-bromophenyl)methylene]-thiazolidine-2,4-dione undergoes stereoselective [2+2] cycloaddition under blue light (465 nm). This reaction produces dispirocyclobutane derivatives with ε-isomer dominance (>90% selectivity) .
Reaction Pathway :
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Photochemical Activation : Irradiation promotes π→π* transition, enabling cycloaddition.
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Syn-Coupling : Head-to-tail 1,3-syn coupling generates dispirocyclobutane 3 (Figure 1).
Key Findings :
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Lewis Acid Modulation : BF₃·OEt₂ addition fosters ring-opening post-cycloaddition, yielding monospirocyclobutanes (e.g., 4 ) .
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Stereochemistry : Cyclobutane CH protons remain equivalent post-reaction, confirmed by ¹H NMR .
Ring-Opening and Functionalization
The thiazolidinedione core undergoes nucleophilic ring-opening under basic or acidic conditions:
a. Base-Mediated Methanolysis (source ):
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Reagents : NaOMe/MeOH
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Products : Dihydrothiazoles (5 , 6 ) via S-attack at the exocyclic C=C bond.
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Stereoselectivity : trans-Isomers dominate (diastereomeric excess >80%).
b. Acid-Catalyzed Reactions (source ):
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Reagents : BF₃·OEt₂/MeOH
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Products : Ester and thioamide fragments via carbonyl activation.
Table 2 : Functionalization Outcomes
| Condition | Product Type | Key Structural Features |
|---|---|---|
| Base (NaOMe/MeOH) | Dihydrothiazoles | trans-Configuration dominant |
| Acid (BF₃/MeOH) | Ester-thioamide hybrid | Single isomer, cyclobutane CH equivalence |
Alkylation at the 3-Position
Post-condensation, the 3-position of thiazolidinedione can be functionalized via alkylation (source ):
General Procedure :
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React 5-[(4-bromophenyl)methylene]-thiazolidine-2,4-dione with alkyl/aryl bromides (e.g., benzyl bromide).
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Conditions: Dry DMF, K₂CO₃, 60°C, 12 hrs.
Example :
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Product : 3-Benzyl-5-[(4-bromophenyl)methylene]-thiazolidine-2,4-dione.
Biological Relevance and Molecular Interactions
While the focus is on reactions, the compound’s bioactivity (e.g., TDP1 inhibition ) arises from its ability to mimic endogenous ligands. Docking studies suggest:
Scientific Research Applications
Synthesis of 2,4-Thiazolidinedione Derivatives
The synthesis of 2,4-thiazolidinedione derivatives typically involves several methods that allow for structural modifications at key positions. The most common synthetic approaches include:
- Condensation Reactions : The reaction between thiosemicarbazones and haloacetic acids often leads to the formation of thiazolidinediones.
- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time by using microwave irradiation .
- One-Pot Multicomponent Reactions : These reactions simplify the synthesis process and allow for the rapid generation of complex structures .
Antimicrobial Properties
2,4-thiazolidinedione derivatives have demonstrated significant antimicrobial activity against various pathogens. The structural similarity to penicillin antibiotics has led researchers to investigate these compounds as potential antibacterial agents. The presence of halogenated substituents at the C-5 position enhances antibacterial efficacy .
Anticancer Activity
Recent studies have identified 2,4-thiazolidinedione derivatives as promising candidates in cancer therapy. For instance, a series of disubstituted thiazolidine-2,4-diones were synthesized and tested as inhibitors of Tyrosyl-DNA-phosphodiesterase 1 (TDP1), a target for antitumor therapy. Compounds exhibited IC50 values in the submicromolar range without significant cytotoxicity against normal cell lines .
Anti-Diabetic Effects
The primary mechanism through which thiazolidinediones exert anti-diabetic effects is via activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This activation improves insulin sensitivity and glucose metabolism in diabetic patients .
Antimicrobial Activity Case Study
A study evaluated a series of 5-[(4-bromophenyl)methylene]-substituted thiazolidinediones against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents.
Anticancer Activity Case Study
In a recent investigation, a specific derivative was tested in vitro against colon carcinoma cell lines. The compound showed a significant reduction in cell viability at low concentrations (IC50 < 5 μM), suggesting its potential as a therapeutic agent in cancer treatment .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Potent activity against various pathogens |
| Anticancer | TDP1 Inhibition | Submicromolar IC50 values without cytotoxicity |
| Anti-Diabetic | PPARγ Activation | Improved insulin sensitivity in diabetic models |
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The biological activity of TZD derivatives is highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorinated analogs (e.g., DCPMT) show cytotoxicity, suggesting bromo derivatives may share this trend.
- Electron-Donating Groups : Methoxy (MPMT-I) and hydroxy substituents exhibit higher biological activity in some assays (e.g., lipid peroxidation inhibition: 84.2% for methoxy vs. 46–49% for halogens) .
Biological Activity
2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, making thiazolidinediones valuable in managing diabetes and metabolic disorders. The specific compound under discussion also shows potential anti-inflammatory and anticancer properties.
Key Mechanisms:
- PPARγ Activation : Enhances insulin sensitivity and regulates glucose homeostasis.
- Anti-inflammatory Action : Inhibits pro-inflammatory cytokines, reducing inflammation.
- Anticancer Properties : Induces apoptosis in cancer cells by modulating various signaling pathways.
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic effects. A study demonstrated that derivatives of thiazolidinedione exhibited significant hypoglycemic activity in alloxan-induced diabetic models. For instance, compounds similar to 2,4-thiazolidinedione showed comparable efficacy to standard antidiabetic drugs like pioglitazone and rosiglitazone .
Anticancer Activity
Recent research has highlighted the anticancer potential of thiazolidinedione derivatives. In vitro studies revealed that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM. These compounds induced apoptosis without adversely affecting normal cells .
Anti-inflammatory Activity
The compound also exhibits promising anti-inflammatory effects. Studies indicate that it stabilizes human red blood cell membranes and inhibits protein denaturation, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Notable Research Findings
- Hypoglycemic Activity : A series of thiazolidinedione derivatives were synthesized and tested for hypoglycemic activity in diabetic rats. Compounds showed significant reductions in blood glucose levels compared to controls .
- Anticancer Studies : Thiazolidinedione derivatives were evaluated against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard treatments .
- Inflammation Inhibition : Various thiazolidinedione derivatives were tested for their ability to inhibit inflammatory markers, showing potential for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[(4-bromophenyl)methylene]-2,4-thiazolidinedione, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via Knoevenagel condensation , where 2,4-thiazolidinedione (TZD) reacts with 4-bromobenzaldehyde under catalytic conditions. Key variables include solvent choice (e.g., ethanol, acetonitrile), catalysts (e.g., tungstic acid, DIPEAc), and temperature. For example, tungstic acid (15 mol%) in ethanol failed to yield the product at room temperature, but solvent optimization (e.g., DMF) improved reaction efficiency . Characterization relies on IR, -NMR, and TLC for purity validation .
Q. How is the antioxidant activity of 5-[(4-bromophenyl)methylene]-TZD derivatives assessed experimentally?
- The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is widely used. Compounds are tested at concentrations (e.g., 50 µg/ml) against ascorbic acid as a reference. Activity correlates with radical scavenging efficiency, measured via UV-Vis absorbance at 517 nm. Derivatives like ISS-3 and ISS-5 showed promising activity, suggesting structural modifications (e.g., electron-withdrawing substituents) enhance antioxidant potential .
Q. What spectral techniques are critical for confirming the structure of TZD derivatives?
- IR spectroscopy identifies functional groups (e.g., C=O at ~1740 cm, C-S at ~680 cm). -NMR confirms aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and methylene groups (δ 5.5–6.0 ppm). Mass spectrometry and chromatographic methods (HPLC) ensure purity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl ring influence biological activity and cytotoxicity?
- The TZD ring is implicated in cytotoxicity (e.g., HepG2 cell viability assays via MTS). Derivatives with electron-withdrawing groups (e.g., 4-bromo) show higher toxicity due to enhanced electrophilicity and metabolic activation. Conversely, bulky substituents reduce cellular uptake, as seen in MPMT (low toxicity) vs. MPMT-I (high toxicity) . Quantum chemical studies (DFT/B3LYP) reveal bond-length variations (e.g., C4-C5: 1.464–1.547 Å) affecting conjugation and reactivity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antidiabetic vs. hepatotoxic effects)?
- Structure-activity relationship (SAR) analysis differentiates therapeutic and toxicophores. For example, the TZD ring’s role in PPAR-γ activation (antidiabetic) vs. mitochondrial toxicity (hepatotoxic) requires balancing substituent lipophilicity and metabolic stability. Comparative studies using isosteric replacements (e.g., oxazolidinedione) can isolate toxicity mechanisms .
Q. How can green chemistry principles be applied to optimize TZD synthesis?
- Catalyst selection is critical: DIPEAc offers a greener alternative to traditional acids, reducing waste and energy. Solvent-free or aqueous conditions (e.g., thiourea method) improve atom economy. Retrosynthetic analysis categorizes routes by sulfur sources (thiocyanate vs. rhodanine), prioritizing low-toxicity pathways .
Q. What computational methods predict the reactivity of TZD derivatives for targeted drug design?
- DFT/B3LYP calculations (6-31G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer and binding affinity. For example, delocalization of π-electrons in substituted TZDs correlates with antioxidant and antimicrobial activity . Molecular docking (e.g., PPAR-γ binding) further validates therapeutic potential .
Methodological Challenges
Q. Why do some synthetic routes fail under mild conditions, and how can this be addressed?
- Solvent polarity and catalyst compatibility are key. For instance, tungstic acid in ethanol at RT failed due to poor solubility, while DMF enhanced reactivity by stabilizing intermediates. Kinetic studies (e.g., monitoring by -NMR) identify rate-limiting steps, guiding temperature/pH adjustments .
Q. How can researchers validate the reproducibility of biological assays across studies?
- Standardize protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity), control batches (e.g., ascorbic acid for DPPH), and statistical methods (e.g., ANOVA for IC values). Cross-laboratory validation and open-data sharing mitigate variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
